6-Methoxy-2-methylquinazoline
Description
6-Methoxy-2-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol. The compound features a methoxy group (-OCH₃) at the 6-position and a methyl group (-CH₃) at the 2-position of the quinazoline scaffold . These substituents influence its physicochemical properties, such as solubility, stability, and reactivity, making it a valuable intermediate in pharmaceutical synthesis and industrial chemistry.
Properties
CAS No. |
1266119-38-3 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-7-11-6-8-5-9(13-2)3-4-10(8)12-7/h3-6H,1-2H3 |
InChI Key |
FOONPDRKBRIVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chloro and carboxylic acid substituents (e.g., in 4-Chloro-6,7-dimethoxy-2-methylquinazoline and 6-Methylquinazoline-2-carboxylic acid hydrochloride) introduce polarity or bioactivity but may complicate synthesis .
- Non-Quinazoline Analogs: 6-Methoxy-2-tetralone, though structurally distinct, shares synthetic challenges (e.g., low yields ~40%) due to methoxy-group reactivity .
Physicochemical and Pharmacological Properties
- Solubility : The methyl group in this compound reduces water solubility compared to carboxylated analogs (e.g., 6-Methylquinazoline-2-carboxylic acid hydrochloride), which ionize in aqueous media .
- Bioactivity : Chloro-methoxy analogs (e.g., 4-Chloro-6,7-dimethoxy-2-methylquinazoline) show potent kinase inhibition, suggesting that electron-withdrawing groups enhance target binding. The methyl group in this compound may similarly improve metabolic stability .
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